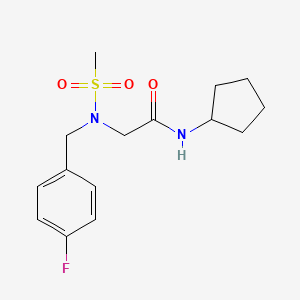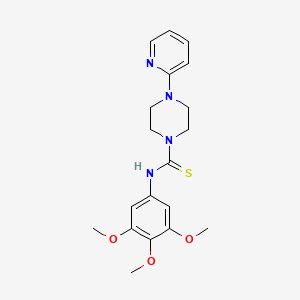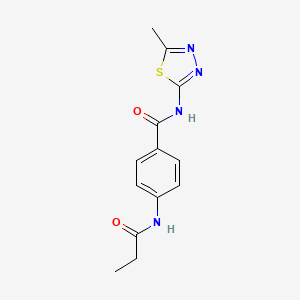![molecular formula C15H8ClF3N2O B4388946 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline](/img/structure/B4388946.png)
5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline
Descripción general
Descripción
5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline, also known as TC-11, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In inflammation, 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to have various biochemical and physiological effects. In cancer cells, 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In inflammation, 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In neurodegenerative disorders, 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline is its potential therapeutic properties in various diseases. 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to have anticancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. Another advantage of 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline is its synthetic nature, which allows for easy modification of its chemical structure to improve its pharmacological properties. However, one of the limitations of 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline is its limited availability and high cost, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline research. One direction is the development of more potent and selective analogs of 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline for use in drug development. Another direction is the investigation of the molecular mechanisms underlying the therapeutic properties of 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the use of 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a key factor in many diseases, and 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 5-chloro-8-{[5-(trifluoromethyl)-2-pyridinyl]oxy}quinoline has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
5-chloro-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-4-5-12(14-10(11)2-1-7-20-14)22-13-6-3-9(8-21-13)15(17,18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAOAFKWOKZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=NC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 5-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B4388881.png)

![3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4388892.png)
![1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4388899.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4388911.png)

![N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4388931.png)
![{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4388953.png)

![4-methoxy-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4388975.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]alanine](/img/structure/B4388984.png)